Cas no 150975-81-8 ([1,1'-Biphenyl]-3-ol,2',3',4,4',5-pentachloro-)
150975-81-8 structure
Product Name:[1,1'-Biphenyl]-3-ol,2',3',4,4',5-pentachloro-
CAS-nummer:150975-81-8
MF:C12H5Cl5O
MW:342.432498693466
CID:225369
PubChem ID:177911
Update Time:2025-04-19
[1,1'-Biphenyl]-3-ol,2',3',4,4',5-pentachloro- Chemische en fysische eigenschappen
Naam en identificatie
-
- [1,1'-Biphenyl]-3-ol,2',3',4,4',5-pentachloro-
- 2,3-dichloro-5-(2,3,4-trichlorophenyl)phenol
- NS00124283
- 2',3',4,4',5-Pentachloro-(1,1'-biphenyl)-3-ol
- (1,1'-Biphenyl)-3-ol, 2',3',4,4',5-pentachloro-
- 150975-81-8
- DTXSID70164663
-
- Inchi: 1S/C12H5Cl5O/c13-7-2-1-6(10(15)12(7)17)5-3-8(14)11(16)9(18)4-5/h1-4,18H
- InChI-sleutel: PBGSKHGHSJAIAU-UHFFFAOYSA-N
- LACHT: ClC1C(=C(C=CC=1C1C=C(C(=C(C=1)O)Cl)Cl)Cl)Cl
Berekende eigenschappen
- Exacte massa: 339.87855
- Monoisotopische massa: 339.878
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 1
- Complexiteit: 290
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.6
- Topologisch pooloppervlak: 20.2Ų
Experimentele eigenschappen
- Dichtheid: 1.608
- Kookpunt: 432.7°C at 760 mmHg
- Vlampunt: 215.5°C
- Brekindex: 1.645
- PSA: 20.23
[1,1'-Biphenyl]-3-ol,2',3',4,4',5-pentachloro- Gerelateerde literatuur
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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